4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile
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Overview
Description
4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile is an organic compound that belongs to the family of benzonitriles. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and an ethoxy group attached to a benzene ring, along with a nitrile group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid (H2SO4).
Nitrile Group Introduction: The nitrile group can be introduced through a cyanation reaction using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted benzonitriles with various functional groups.
Oxidation: Formation of benzoic acids or benzaldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitrile and benzyloxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzonitrile: Lacks the bromine and ethoxy groups, making it less reactive in certain chemical reactions.
3-Bromo-4-(benzyloxy)benzonitrile: Similar structure but lacks the ethoxy group, affecting its solubility and reactivity.
4-(Benzyloxy)-3-ethoxybenzonitrile: Lacks the bromine atom, which may reduce its utility in substitution reactions.
Uniqueness
4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile is unique due to the combination of functional groups it possesses. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy and ethoxy groups provide solubility and reactivity advantages in various chemical processes.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-phenylmethoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQHZKCMRVXNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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